ミアンセリン塩酸塩

概要

説明

Mianserin hydrochloride is a tetracyclic antidepressant with therapeutic activity similar to amitriptyline. It is used to treat depression and anxiety . It has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .

Synthesis Analysis

The structural derivatives of Mianserin were synthesized by Oxygen Healthcare Research Pvt. Ltd . The synthesis steps are provided in the Supplemental Information . A simple enantioselective synthetic procedure for the preparation of mianserin in optically pure form is also described .Molecular Structure Analysis

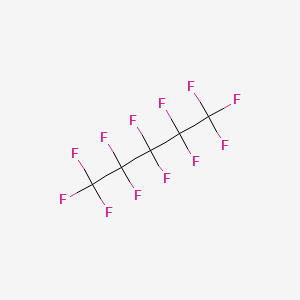

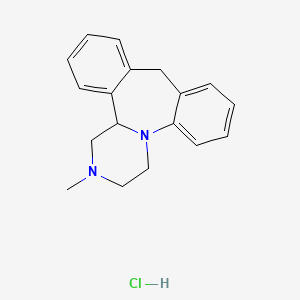

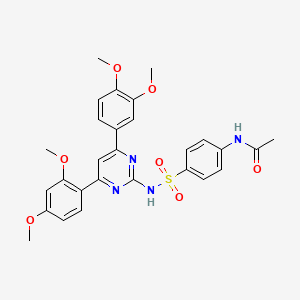

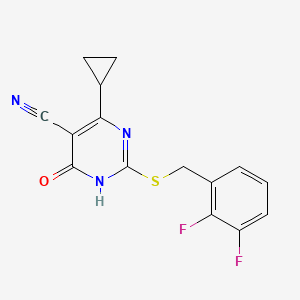

Mianserin hydrochloride has a molecular formula of C18H21ClN2 and a molecular weight of 300.8 g/mol . The InChI isInChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15 (17)12-14-6-2-4-8-16 (14)18 (20)13-19;/h2-9,18H,10-13H2,1H3;1H . Chemical Reactions Analysis

Mianserin is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . Interactions with serotonin receptors in the central nervous system have also been found .Physical And Chemical Properties Analysis

Mianserin hydrochloride has a molecular formula of C18H21ClN2 and a molecular weight of 300.8 g/mol . The InChI isInChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15 (17)12-14-6-2-4-8-16 (14)18 (20)13-19;/h2-9,18H,10-13H2,1H3;1H .

科学的研究の応用

抗うつ剤

ミアンセリン塩酸塩は、抗うつ剤として広く使用されています . ミアンセリン塩酸塩は、その抗うつ作用においてアミトリプチリンと比較されてきました。 2つの薬剤の治療効果は類似しているように思われましたが、副作用の発現率はアミトリプチリンの方が有意に高かったです .

アンタゴニスト

ミアンセリン塩酸塩は、5-HT2セロトニン受容体のアンタゴニストとして作用します . つまり、気分、睡眠、その他の機能を調節する神経伝達物質であるセロトニンの作用を阻害します。

逆アゴニスト

ミアンセリン塩酸塩は、アンタゴニストであることに加えて、5-HT2セロトニン受容体の逆アゴニストとしても作用します . つまり、セロトニンの作用を阻害するだけでなく、受容体に結合したときにセロトニンとは反対の反応を引き起こします。

H1ヒスタミン受容体ブロッカー

ミアンセリン塩酸塩は、H1ヒスタミン受容体を阻害します . ヒスタミンは、損傷やアレルギー反応、炎症反応に反応して細胞から放出される化合物であり、平滑筋の収縮と毛細血管の拡張を引き起こします。

α2アドレナリン受容体ブロッカー

ミアンセリン塩酸塩は、α2アドレナリン受容体も阻害します . アドレナリン受容体は、身体の様々な部位に見られるタンパク質の一種です。刺激されると、心拍数や血圧の上昇など、様々な効果を引き起こします。

ミアンセリントランスファーソームの製剤化と特性評価

ミアンセリン塩酸塩は、トランスファーソームの製剤化と特性評価に使用されてきました . トランスファーソームは、皮膚を介して薬剤を送達できる超変形可能な小胞です。 ミアンセリントランスファーソームは、薄膜水和法を用いて開発されました .

作用機序

Target of Action

Mianserin hydrochloride primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological and psychological processes.

Mode of Action

Mianserin hydrochloride acts as an antagonist at these receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It also interacts with serotonin receptors in the central nervous system . This interaction with its targets leads to changes in neurotransmitter levels, which can affect mood and other aspects of mental health.

Biochemical Pathways

The primary biochemical pathways affected by Mianserin hydrochloride involve the serotonergic and noradrenergic neurotransmission systems . By blocking certain receptors and influencing the release of neurotransmitters, Mianserin hydrochloride can alter the balance of these systems, potentially leading to improvements in symptoms of depression and anxiety .

Pharmacokinetics

Mianserin hydrochloride exhibits a bioavailability of 20-30% . It is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . The elimination half-life ranges from 21 to 61 hours , and it is excreted through urine (4-7%) and feces (14-28%) . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Mianserin hydrochloride’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting norepinephrine reuptake and stimulating its release, as well as interacting with serotonin receptors, Mianserin hydrochloride can influence mood and other mental processes . Its effect is usually noticeable after one to three weeks .

Action Environment

The action, efficacy, and stability of Mianserin hydrochloride can be influenced by various environmental factors. Furthermore, it may cause drowsiness and hematological problems . Therefore, the patient’s health status and concurrent medications can significantly impact the drug’s action and effectiveness.

Safety and Hazards

Mianserin hydrochloride is harmful if swallowed . It may cause skin irritation, and it may be harmful if absorbed through the skin . It may cause eye irritation, and it may be harmful if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Mianserin hydrochloride is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . It interacts with serotonin receptors in the central nervous system . It apparently blocks alpha-adrenergic, histamine H1, and some types of serotonin receptors .

Cellular Effects

Mianserin hydrochloride has antihistaminic and hypnosedative effects, but almost no anticholinergic effect . It influences cell function by interacting with serotonin receptors in the central nervous system .

Molecular Mechanism

It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine .

Temporal Effects in Laboratory Settings

The therapeutic effect of Mianserin hydrochloride is usually noticeable after one to three weeks . It may cause drowsiness and hematological problems .

Dosage Effects in Animal Models

In animal models of delirium, Mianserin hydrochloride has shown beneficial effects . The effects of this compound on animal models vary with different dosages .

Metabolic Pathways

Mianserin is demethylated to produce an active metabolite, N-desmethyl mianserin, whose longer half-life increases the effect of mianserin .

Transport and Distribution

Mianserin hydrochloride is metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation . It is excreted in urine (4-7%) and feces (14-28%) .

特性

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFMWCWRVTGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24219-97-4 (Parent) | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30944145 | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855534 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21535-47-7, 78644-54-9 | |

| Record name | Mianserin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21535-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021535477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Athymil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mianserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mianserin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X03TN217S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)

![N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1677053.png)